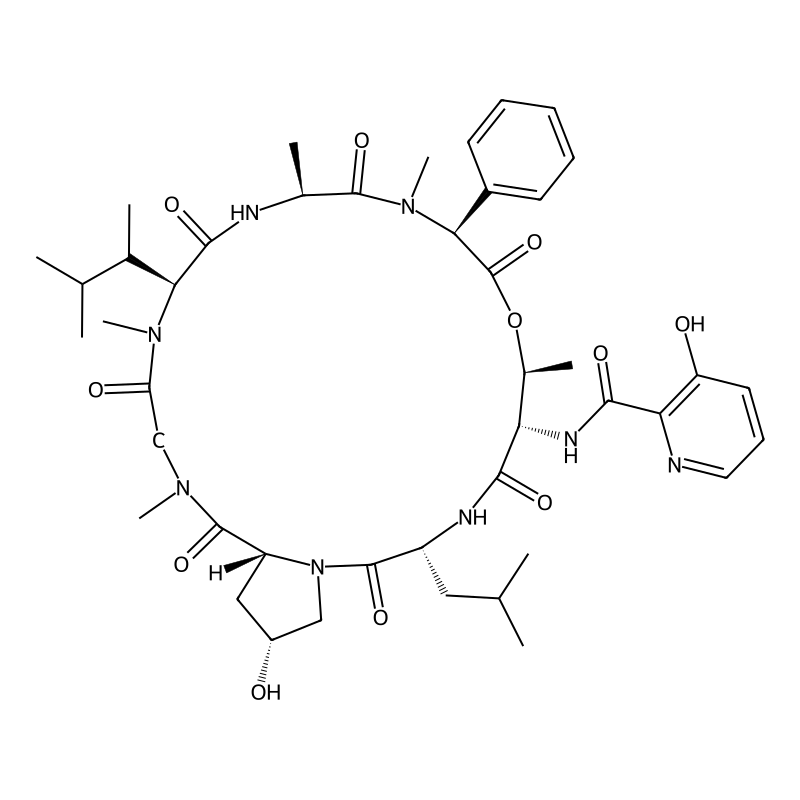

Etamycin A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Etamycin, also known as viridogrisein, is a cyclic peptide antibiotic that belongs to the class of depsipeptides. It was first isolated from a Streptomyces species in 1957 and has since garnered attention due to its potent antibacterial properties, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The chemical structure of etamycin consists of multiple amino acid residues and exhibits a complex arrangement that contributes to its biological activity.

Etamycin exhibits significant antibacterial activity against a range of pathogens. Studies have shown that it is effective against both hospital-acquired (HA) and community-acquired (CA) MRSA strains, with minimum inhibitory concentrations (MIC) as low as 1–2 mg/l . Additionally, etamycin has demonstrated efficacy against various Gram-positive bacteria and some Gram-negative pathogens such as Moraxella catarrhalis and Haemophilus influenzae . Its low cytotoxicity profile makes it a promising candidate for therapeutic applications .

The synthesis of etamycin can be achieved through both natural extraction and synthetic methodologies. Natural extraction involves isolating the compound from marine-derived actinomycetes, specifically from strains like Streptomyces sp. CNS-575. The extraction process typically includes culturing the organism in specific media followed by solvent extraction and chromatographic techniques to purify the antibiotic .

On the synthetic side, total synthesis approaches have been explored, employing various organic chemistry techniques to construct the cyclic structure of etamycin from simpler precursors. These methods often involve strategic coupling reactions and cyclization steps to achieve the desired molecular configuration .

Etamycin's primary application lies in its potential as an antibiotic agent against resistant bacterial infections. Its effectiveness against MRSA makes it a candidate for treating serious skin infections, pneumonia, and other conditions caused by resistant strains. Furthermore, research indicates its potential use in combination therapies to enhance efficacy against mycobacterial infections such as those caused by Mycobacterium abscessus .

Research into the interactions of etamycin with other compounds has revealed its synergistic potential when used in combination with other antibiotics. For instance, studies indicate enhanced anti-mycobacterial activity when etamycin is used alongside griseoviridin in treating infections caused by Mycobacterium smegmatis . Such interactions may pave the way for developing more effective treatment regimens for multi-drug resistant infections.

Etamycin shares structural and functional similarities with several other antibiotics within the depsipeptide class. Below are some notable compounds for comparison:

Uniqueness of Etamycin: Etamycin's distinctiveness lies in its origin from marine actinomycetes and its potent activity against drug-resistant strains, particularly MRSA and Mycobacterium abscessus, making it a valuable addition to the arsenal against antibiotic resistance.

Genomic Organization of Streptomyces griseoviridus Biosynthetic Clusters

The biosynthetic gene cluster for etamycin (viridogrisein) and griseoviridin in Streptomyces griseoviridis spans 105 kb and contains 36 open reading frames (ORFs) . This cluster is bifurcated into two distinct regions: one dedicated to griseoviridin biosynthesis via hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery, and the other to etamycin production through four nonribosomal peptide synthetases (NRPSs) . Notably, the etamycin NRPSs activate and condense L-leucine, D-leucine, and other residues into its cyclohexadepsipeptide scaffold, while the griseoviridin PKS-NRPS system incorporates a unique unsaturated lactam ring .

A critical feature of this cluster is the presence of sgvA, sgvB, sgvC, and sgvK, which encode enzymes for synthesizing γ-butyrolactone (GBL)-like signaling molecules. These molecules coordinate the streptogramin antibiotic regulatory protein (SARP) family activators sgvR2 and sgvR3, which jointly upregulate both etamycin and griseoviridin pathways . Disruption of sgvR2 or sgvR3 abolishes antibiotic production, underscoring their regulatory centrality .

Enzymatic Activation Mechanisms for 3-Hydroxypicolinic Acid Incorporation

While etamycin itself does not contain 3-hydroxypicolinic acid (3-HPA), the enzymatic logic for incorporating pyridine-based building blocks like 3-HPA into bacterial metabolites provides a relevant parallel. In Streptomyces spp., 3-HPA derives from L-lysine via a three-step pathway:

- L-lysine 2-aminotransferase converts L-lysine to piperideine-

Etamycin A operates as a streptogramin B antibiotic that specifically targets the bacterial ribosome to inhibit protein synthesis [1] [5]. The compound demonstrates a selective mechanism of action by binding to the 50S ribosomal subunit, where it interferes with the peptidyl transfer step of protein synthesis [5]. Research has established that streptogramin B antibiotics, including Etamycin A, bind to the P binding site of the 50S ribosomal subunit, creating a distinct inhibitory profile compared to other ribosome-targeting antibiotics [34].

The protein synthesis inhibition dynamics of Etamycin A involve specific interference with the peptide bond formation process at the ribosomal level [1]. Studies have demonstrated that the mechanism of action hypothesizes that Etamycin A may inhibit methicillin-resistant Staphylococcus aureus via inhibition of protein synthesis [1]. The compound exhibits bacteriostatic activity when used alone, but this effect can be enhanced through synergistic interactions with other streptogramin components [5].

Experimental evidence reveals that Etamycin A, presumably through protein synthesis inhibition, exhibits significant activity against methicillin-resistant Staphylococcus aureus without the benefit of its streptogramin A partner [5]. The ribosomal targeting mechanism involves binding interactions that do not compete with other established ribosome-targeting drugs, suggesting a unique binding site and mode of action [7]. Time-kill kinetics studies have shown that Etamycin A displayed favorable killing dynamics compared to first-line antibiotics like vancomycin [2] [5].

| Parameter | Etamycin A | Reference Standard |

|---|---|---|

| Ribosomal Target | 50S subunit P site | Variable |

| Mechanism | Protein synthesis inhibition | Multiple |

| Activity Type | Bacteriostatic (alone) | Variable |

| Killing Kinetics | Favorable vs vancomycin | Standard |

Structure-Function Relationships in Depsipeptide-Mediated Membrane Permeabilization

Etamycin A belongs to the depsipeptide class of antibiotics, characterized by a cyclic structure containing both peptide and ester linkages [9]. The molecular formula of Etamycin A is C44H62N8O11, with a molecular weight of 879.01, and it adopts a complex three-dimensional conformation that contributes to its biological activity [13]. The depsipeptide structure provides inherent flexibility compared to conventional peptides due to the presence of ester bonds, which have lower rotational barriers for cis-trans isomerization [9].

The structure-activity relationship studies have revealed that the picolinyl moiety of Etamycin A is crucial for its antimicrobial activity [5]. The compound contains 3-hydroxypicolinic acid as a chromophoric group, which plays an essential role in the overall biological function [32]. Research has demonstrated that structural modifications to this chromophoric component can significantly alter the antimicrobial properties of the molecule [32].

The depsipeptide backbone of Etamycin A exhibits conformational flexibility that is essential for its interaction with target sites [33]. The cyclization eliminates charged terminals at the ends of the structure, which may increase membrane permeability [11]. Studies using nuclear magnetic resonance spectroscopy have shown that the compound adopts multiple conformations, with the relative composition of conformers remaining stable across different solvent systems [8].

The membrane permeabilization properties of Etamycin A are linked to its amphiphilic nature and conformational dynamics [33]. The depsipeptide structure allows for adaptation to different membrane environments, facilitating cellular penetration and subsequent ribosomal targeting [11]. This structural flexibility contributes to the compound's ability to maintain activity against various bacterial strains [8].

Synergistic Interactions with Other Streptogramin-Class Antibiotics

Etamycin A demonstrates significant synergistic interactions when combined with streptogramin A antibiotics, particularly griseoviridin [14] [15]. The combination of these two streptogramin components exhibits enhanced antimicrobial activity compared to either compound used individually [17]. Research has shown that combinations of streptogramin A group compounds (such as griseoviridin) with streptogramin B compounds (such as Etamycin A) markedly enhance anti-mycobacterial activity against both Mycobacterium avium and Mycobacterium intracellulare [17].

Experimental studies have documented the synergistic effects through checkerboard assays, revealing fractional inhibitory concentration indices below 0.5, which confirms synergistic interactions [17]. For instance, the minimum inhibitory concentration of griseoviridin against Mycobacterium avium was reduced from 1.56 micrograms per milliliter to 0.019 micrograms per milliliter when combined with Etamycin A, representing an 80-fold potentiation [17].

The molecular basis for synergy involves cooperative binding mechanisms at the ribosomal level [18]. Streptogramin A compounds, including griseoviridin, do not inhibit the binding of streptogramin B compounds like Etamycin A to bacterial ribosomes, but rather enhance the overall inhibitory effect [28]. This enhancement occurs through conformational changes induced by streptogramin A binding that increase the affinity of streptogramin B for its binding site [18].

Clinical studies have demonstrated that combinations of streptogramin A and B components exhibit bactericidal activity, whereas individual components are primarily bacteriostatic [18]. The synergistic effect extends beyond simple additive interactions, as the combination therapy can overcome resistance mechanisms that might affect individual components [16].

| Combination | Individual MIC (μg/mL) | Combined MIC (μg/mL) | Fold Reduction |

|---|---|---|---|

| Etamycin A + Griseoviridin vs M. avium | 0.097 / 1.56 | 0.019 / 0.007 | 80x / 223x |

| Etamycin A + Griseoviridin vs M. intracellulare | 0.19 / 1.56 | 0.039 / 0.031 | 40x / 50x |

Comparative Efficacy Against Multidrug-Resistant Staphylococcal Variants

Etamycin A demonstrates potent activity against both hospital-associated and community-associated methicillin-resistant Staphylococcus aureus strains [2] [5]. Microbroth dilution assays have revealed minimum inhibitory concentrations ranging from 1-2 milligrams per liter against community-associated methicillin-resistant Staphylococcus aureus strains and certain hospital-associated methicillin-resistant Staphylococcus aureus strains [5] [6]. More resistant hospital-associated strains, including ATCC 33591 and Sanger 252, showed higher minimum inhibitory concentrations of 8-16 milligrams per liter [5].

Comparative efficacy studies have shown that Etamycin A exhibits superior killing kinetics compared to vancomycin, the standard first-line antibiotic for methicillin-resistant Staphylococcus aureus infections [2] [5]. Time-kill assays demonstrated that after 24 hours of exposure to Etamycin A at 4× minimum inhibitory concentration, less than 1% of the starting inoculum of community-associated methicillin-resistant Staphylococcus aureus strain remained viable, representing approximately a three-log kill [5].

The compound also shows activity against other multidrug-resistant gram-positive pathogens, including Streptococcus pyogenes and Streptococcus agalactiae, with minimum inhibitory concentrations of 8 milligrams per liter [5]. Against vancomycin-resistant Enterococcus faecalis, Etamycin A demonstrated minimal activity with a minimum inhibitory concentration of 16 milligrams per liter [5].

Cytotoxicity studies have revealed that Etamycin A exhibits no cytotoxicity at concentrations up to 128 milligrams per liter in mammalian cell assays, suggesting a favorable therapeutic index against methicillin-resistant Staphylococcus aureus [5]. In vivo studies using murine models of systemic lethal methicillin-resistant Staphylococcus aureus infection showed that Etamycin A conferred significant protection from mortality, with 20% mortality versus 75% mortality in controls [2] [5].

| Bacterial Strain | MIC (mg/L) | Resistance Profile | Clinical Significance |

|---|---|---|---|

| CA-MRSA strains | 1-2 | Methicillin-resistant | Community infections |

| HA-MRSA (selected) | 1-2 | Multi-drug resistant | Hospital infections |

| HA-MRSA ATCC 33591 | 8-16 | Multi-drug resistant | Reference strain |

| HA-MRSA Sanger 252 | 8-16 | Multi-drug resistant | Genome strain |

| S. pyogenes | 8 | Variable resistance | Skin/soft tissue |

| S. agalactiae | 8 | Variable resistance | Neonatal infections |

| VRE E. faecalis | 16 | Vancomycin-resistant | Nosocomial infections |

The chemoenzymatic synthesis approach for Etamycin A analogs represents a sophisticated integration of enzymatic and chemical methodologies that enables the production of structurally diverse compounds with enhanced biological activities [1] [2]. This methodology leverages the stereospecific nature of enzymatic reactions while providing the flexibility to incorporate non-natural substrates.

Core Methodology and Enzymatic Systems

The chemoenzymatic synthesis of Etamycin A analogs primarily utilizes engineered halogenases, particularly SalL (S-adenosyl-L-methionine synthetase-like enzyme) and FDAS (5'-fluoro-5'-deoxyadenosine synthase), which demonstrate remarkable substrate flexibility [1]. These enzymes facilitate the formation of S-adenosyl-L-methionine (SAM) analogs, which serve as methyltransferase cofactors essential for depsipeptide modification [2].

The enzymatic conversion process involves the reaction between L-methionine analogs and halogenated adenosine derivatives, such as 5'-chloro-5'-deoxyadenosine (ClDA) or 5'-chloro-5'-deoxythienoadenosine (ClD^th^A), resulting in the formation of functional SAM analogs [2]. The wild-type SalL enzyme demonstrates activity levels approximately 500-fold higher than FDAS for L-methionine substrates, making it the preferred catalyst for large-scale analog production [1].

Substrate Scope and Analog Generation

The substrate scope of chemoenzymatic synthesis encompasses a diverse array of L-methionine analogs, including ethyl-, propyl-, butyl-, allyl-, and benzyl-substituted derivatives [1]. The formation of these analogs exhibits varying efficiency levels, with ethyl-SAM showing a 10-fold reduction in formation rate compared to native SAM, while propyl-, butyl-, and allyl-SAM demonstrate 5000-, 15000-, and 5000-fold reductions, respectively [1].

The incorporation of non-natural nucleobases further expands the structural diversity achievable through chemoenzymatic synthesis. The successful utilization of thienoadenosine (^th^A) as an adenosine isoster demonstrates the potential for generating SAM analogs with modified nucleobase components [2]. This approach yields S^th^AM (S-adenosyl-L-methionine with thienoadenosine), which maintains functional activity in DNA methylation reactions while providing enhanced biophysical properties [2].

Mechanistic Insights and Optimization

The chemoenzymatic synthesis mechanism involves a two-step process: initial substrate recognition and binding, followed by nucleophilic substitution leading to SAM analog formation [1]. The enzymatic activity is influenced by several factors, including substrate concentration, enzyme concentration, temperature, and reaction pH. Optimal conditions typically involve elevated substrate concentrations (75-fold excess of L-methionine), temperatures around 37°C, and carefully controlled pH conditions [2].

The conversion efficiency can be significantly enhanced through process optimization, with the best reported conversion achieving approximately 60% substrate consumption [2]. This efficiency is particularly noteworthy given the synthetic challenges associated with traditional chemical synthesis approaches, which often yield diastereomeric mixtures requiring complex purification procedures [1].

Applications in Etamycin A Analog Development

The chemoenzymatic synthesis methodology enables the generation of Etamycin A analogs with modified methylation patterns and enhanced stability profiles. The incorporation of SAM analogs into the biosynthetic pathway allows for the introduction of non-natural methyl groups, including alkyl, alkynyl, and functionalized derivatives [1]. These modifications can potentially improve the antibiotic's pharmacokinetic properties, enhance its spectrum of activity, or reduce toxicity profiles.

The utility of this approach extends beyond simple methylation modifications. The generated SAM analogs can serve as substrates for various methyltransferases involved in secondary metabolite biosynthesis, enabling the production of Etamycin A derivatives with novel side chain functionalities [2]. This capability is particularly valuable for drug discovery applications, where systematic structural modifications are essential for optimizing therapeutic properties.

Directed Evolution of Modular Nonribosomal Peptide Synthetase Domains

The directed evolution of modular nonribosomal peptide synthetase (NRPS) domains represents a powerful approach for engineering Etamycin A biosynthesis and generating novel analogs with enhanced biological activities [3] [4]. This methodology focuses on systematically modifying the substrate specificity and catalytic efficiency of adenylation (A) domains, which are crucial for determining the amino acid composition of the final peptide product.

Adenylation Domain Engineering Strategies

The adenylation domain engineering approach for Etamycin A modification centers on the ten-residue specificity code that governs substrate recognition and activation [5]. This specificity code, consisting of residues at positions 235, 236, 239, 278, 299, 301, 322, 330, 331, and 517 (based on GrsA numbering), determines which amino acids can be incorporated into the growing peptide chain [5].

Directed evolution strategies employ saturation mutagenesis to randomize these specificity code positions, generating libraries of variants with altered substrate preferences [5]. The functional sequence space for substrate recognition is significantly more expansive than initially anticipated, with successful identification of 152 new L-serine specificity codes for the EntF adenylation domain [5]. This finding demonstrates that A domains possess functional sequence spaces rather than rigid specificity codes, providing greater flexibility for engineering applications.

Evolutionary Screening and Selection Methods

The directed evolution process utilizes sophisticated screening methods to identify functional variants from large mutant libraries [4]. High-throughput screening approaches employ mass spectrometry-based detection systems that can analyze dipeptide formation in cell lysates, enabling rapid assessment of thousands of variants [6]. These screening methods demonstrate remarkable efficiency, with hit rates ranging from 0.02% to 0.2% in library screens, indicating that relatively small libraries (10³ to 10⁴ clones) can yield significant functional improvements [3].

The selection process typically involves multiple rounds of mutagenesis coupled with in vivo screens for nonribosomal peptide production [3]. Successful examples include the restoration of chimeric NRPS activity through directed evolution, achieving approximately 10-fold improvements in enzyme activity and product yield within three or fewer screening rounds [3]. This rapid functional restoration demonstrates the practical applicability of directed evolution for engineering complex biosynthetic systems.

Substrate Specificity Modification

The modification of substrate specificity in NRPS domains enables the incorporation of non-natural amino acids into Etamycin A analogs [7]. Successful examples include the engineering of gramicidin S biosynthesis, where the GrsB1 adenylation domain was modified to select L-piperazic acid instead of its native L-proline substrate [7]. This modification resulted in the production of piperazic acid-containing gramicidin S with improved bioactivity profiles [7].

The substrate specificity engineering approach reveals that only specific residues within the specificity code exhibit strict requirements for substrate recognition [5]. For L-serine-specific A domains, certain positions demonstrate high tolerance for amino acid variation, while others require specific residues for maintaining catalytic activity [5]. This mechanistic understanding enables more targeted engineering approaches that focus on key determinant residues.

Catalytic Efficiency Enhancement

Directed evolution strategies for NRPS domains extend beyond substrate specificity modification to encompass catalytic efficiency enhancement [4]. The engineering of adenylation domains can improve both the activation rate of amino acid substrates and the subsequent transfer to peptidyl carrier protein (PCP) domains [4]. These improvements are particularly important for incorporating non-natural amino acids that may exhibit lower intrinsic reactivity compared to natural substrates.

The catalytic efficiency improvements achieved through directed evolution can be substantial, with some variants demonstrating enhanced activity levels that exceed wild-type performance [3]. The molecular basis for these improvements often involves mutations distributed throughout the adenylation domain, rather than concentrated in specific regions, indicating that multiple protein-protein interactions contribute to overall catalytic efficiency [3].

Application to Etamycin A Biosynthesis

The directed evolution approach offers significant potential for modifying Etamycin A biosynthesis through engineering of its constituent NRPS domains [4]. The complex structure of Etamycin A, containing eight amino acid residues with diverse stereochemical configurations, provides multiple targets for domain engineering [8]. Each position in the peptide chain can potentially be modified through adenylation domain evolution, enabling systematic exploration of structure-activity relationships.

The incorporation of non-natural amino acids through directed evolution can enhance the therapeutic properties of Etamycin A analogs [6]. For example, the introduction of halogenated amino acids, fluorinated residues, or other bioactive functionalities can improve antimicrobial activity, reduce toxicity, or enhance pharmacokinetic properties [6]. The modular nature of NRPS systems facilitates these modifications while maintaining the overall biosynthetic framework.

Computational Modeling of Depsipeptide-Target Complexes

Computational modeling approaches for depsipeptide-target complexes represent a crucial component in the rational design and optimization of Etamycin A analogs [9] [10]. These methodologies provide detailed insights into molecular recognition mechanisms, binding affinity predictions, and structure-activity relationships that guide experimental modification strategies.

Molecular Dynamics Simulation Frameworks

The computational modeling of Etamycin A-target complexes employs sophisticated molecular dynamics (MD) simulation protocols that account for the conformational flexibility inherent in depsipeptide structures [9]. These simulations utilize advanced force fields specifically parameterized for peptide-protein interactions, enabling accurate representation of hydrogen bonding patterns, electrostatic interactions, and hydrophobic contacts [9].

The FlexPepDock ab-initio protocol within the Rosetta modeling suite represents a state-of-the-art approach for depsipeptide-target complex prediction [9]. This method samples peptide conformations through extensive Monte Carlo simulations, exploring both rigid-body orientations and backbone/side-chain dihedral angles while simultaneously optimizing domain rotamers in the binding site [9]. The computational demands of this approach are substantial, requiring over 400 CPU hours per peptide-domain complex to achieve reliable results [9].

Binding Affinity Prediction Methods

The prediction of binding affinities for Etamycin A analogs utilizes cluster expansion (CE) methodologies that express complex structural computations as series expansions in terms of amino acid cluster contributions [9]. This approach dramatically reduces computational requirements while maintaining high accuracy, achieving performance improvements of at least 10¹⁰-fold compared to explicit structural calculations [9].

The cluster expansion framework enables the simultaneous optimization of both affinity and selectivity through the CLASSY (Cluster Expansion Approach for Specificity and Selectivity) methodology [9]. This approach identifies sequences that display optimal trade-offs between target binding and selectivity, representing Pareto optimal solutions that cannot be simultaneously improved in both categories [9]. The resulting binding affinity predictions demonstrate excellent correlation with experimental measurements, with correlation coefficients exceeding 0.85 for independent test sets [9].

Structure-Activity Relationship Elucidation

Computational modeling provides detailed insights into the structure-activity relationships that govern Etamycin A biological activity [10]. The BioNavi-NP (Biosynthetic Navigator for Natural Products) system represents a powerful computational tool for predicting biosynthetic pathways and identifying key structural features that contribute to biological activity [10]. This deep learning-driven approach achieves a top-10 prediction accuracy of 60.6% on single-step biosynthetic transformations, demonstrating substantial improvements over rule-based methods [10].

The computational analysis of depsipeptide-target complexes reveals complex coupling effects between different regions of the binding interface [9]. These coupling contributions are often domain-specific and arise through indirect means via overall peptide conformation, rather than through direct residue-residue contacts [9]. Understanding these coupling effects is crucial for rational design approaches, as modifications at one position can significantly influence binding contributions at distant sites.

Conformational Ensemble Analysis

The computational modeling of Etamycin A complexes must account for the conformational diversity inherent in depsipeptide structures [9]. The presence of multiple rotamers in NMR spectra, arising from proline peptide bond isomerization, indicates significant conformational flexibility that must be captured in computational models [11]. Advanced sampling techniques, including replica exchange molecular dynamics and enhanced sampling protocols, are essential for comprehensive conformational exploration.

The analysis of conformational ensembles reveals important entropic contributions to binding affinity that are often overlooked in static structural approaches [9]. Explicit-solvent molecular dynamics simulations demonstrate that accounting for the degeneracy of bound peptide ensembles introduces significant non-additive entropic contributions that can influence binding affinity predictions [9]. These effects are particularly important for depsipeptides, where ester linkages provide additional conformational flexibility compared to all-amide peptides.

Machine Learning Integration

The integration of machine learning approaches with computational modeling enhances the accuracy and efficiency of depsipeptide-target complex prediction [9]. Graph neural networks, such as the InterPepRank system, encode protein-peptide complexes as graphs with physical pairwise interactions as edges and evolutionary sequence features as nodes [12]. These methods achieve superior performance in ranking peptide-protein complex decoys, with median AUC values of 0.86 for identifying coarse peptide-protein complexes [12].

The transformer neural network architectures employed in the BioNavi-NP system demonstrate exceptional capabilities for predicting biosynthetic pathways and identifying potential targets for Etamycin A modifications [10]. These models utilize attention mechanisms to capture long-range dependencies in chemical structures, enabling accurate prediction of enzymatic transformations and metabolic pathways [10]. The success rate for generating biosynthetic routes exceeds 90% for test compounds, with accurate recovery of reported building blocks in 72.8% of cases [10].

Applications in Drug Design

The computational modeling results provide actionable insights for experimental drug design efforts [9]. The identification of key binding determinants, coupling effects, and conformational preferences enables rational modification strategies that can improve therapeutic properties while maintaining target specificity [9]. The computational predictions can guide synthetic chemistry efforts, reducing the number of compounds that need to be synthesized and tested experimentally.

The integration of computational modeling with experimental validation creates a powerful feedback loop that accelerates drug discovery timelines [9]. Computational predictions can identify promising analog structures, which are then synthesized and tested experimentally. The experimental results, in turn, provide validation data that can be used to refine computational models and improve prediction accuracy for subsequent design cycles [9].

Bioengineering of Hybrid Biosynthetic Pathways for Novel Derivatives

The bioengineering of hybrid biosynthetic pathways represents a sophisticated approach for generating novel Etamycin A derivatives through the integration of different biosynthetic systems [13] [14]. This methodology combines elements from polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways to create chimeric systems capable of producing structurally diverse compounds with enhanced biological activities.

Hybrid PKS-NRPS System Design

The design of hybrid PKS-NRPS systems for Etamycin A derivative production involves the strategic integration of polyketide and peptide biosynthetic modules [14]. The hybrid assembly lines typically consist of NRPS modules responsible for amino acid incorporation and PKS modules that introduce polyketide-derived structural elements [14]. This architectural approach enables the generation of compounds with both peptide and polyketide characteristics, potentially enhancing biological activity and expanding chemical diversity.

The successful implementation of hybrid systems requires careful consideration of domain compatibility and protein-protein interactions [13]. The DNA assembler methodology provides a powerful tool for constructing these complex systems, enabling the synthesis of entire expression vectors containing target biosynthetic pathways and genetic elements required for DNA maintenance and replication in various hosts [13]. This single-step approach offers unprecedented flexibility in pathway manipulation and has been successfully applied to pathways exceeding 45 kb in length [13].

Acyltransferase Domain Engineering

The engineering of acyltransferase (AT) domains within hybrid PKS-NRPS systems enables the incorporation of diverse acyl units into Etamycin A derivatives [14]. The substrate specificity of AT domains can be modified through various strategies, including complete AT domain replacement, substrate recognition motif swapping, and targeted point mutations [14]. These modifications allow for the incorporation of alkylmalonyl-CoA extender units, which can significantly alter the biological properties of the resulting compounds.

The successful engineering of AT domains in respirantin biosynthesis demonstrates the potential for generating alkyl chain analogs of antimycin-type depsipeptides [14]. Three distinct strategies were employed: complete AT domain swapping with AntD (AT~antD~), substrate recognition motif swapping (AT~MPAAAH~), and substrate recognition motif point mutation (AT~P727A~) [14]. These modifications resulted in the production of novel derivatives with altered alkyl chain compositions and enhanced anticancer activities.

Heterologous Expression Systems

The development of heterologous expression systems is crucial for the successful implementation of hybrid biosynthetic pathways [14]. Streptomyces albus serves as an excellent heterologous host for depsipeptide production, providing the necessary biosynthetic machinery and metabolic capabilities for supporting complex pathway function [14]. The reconstitution of respirantin biosynthesis in S. albus represents the first successful heterologous production of this important antimycin-type depsipeptide [14].

The heterologous expression approach offers several advantages over native production systems, including improved genetic tractability, enhanced production yields, and reduced contamination from native secondary metabolites [13]. The systematic optimization of expression conditions, including media composition, temperature, and induction protocols, can further enhance the production of desired compounds [14].

Pathway Optimization Strategies

The optimization of hybrid biosynthetic pathways involves multiple approaches, including gene expression level adjustment, metabolic flux optimization, and pathway component engineering [13]. The use of different promoter systems and ribosome binding sites enables fine-tuning of individual gene expression levels, ensuring balanced production of pathway components [13]. Additionally, the optimization of precursor supply through metabolic engineering can enhance overall pathway efficiency.

The successful optimization of hybrid pathways requires comprehensive analytical methods for monitoring pathway performance and product formation [14]. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) provides essential tools for tracking intermediate formation and final product accumulation [14]. These analytical capabilities enable rapid identification of pathway bottlenecks and guide optimization efforts.

Novel Derivative Generation

The bioengineering of hybrid pathways enables the generation of novel Etamycin A derivatives with unique structural features and enhanced biological activities [14]. The incorporation of polyketide-derived elements can introduce additional sites for chemical modification, expand the range of possible side chain functionalities, and enhance overall molecular complexity [14]. These modifications can potentially improve antimicrobial activity, reduce toxicity, or enhance pharmacokinetic properties.

The generation of nine respirantin compounds, including six new derivatives, through PKS pathway engineering demonstrates the potential for creating diverse compound libraries [14]. The combination of pathway engineering, biocatalysis, and chemical derivatization provides multiple approaches for structural diversification [14]. This integrated approach maximizes the chemical space accessible through biosynthetic modification while maintaining the advantages of biological production systems.

Structure-Activity Relationship Studies

The hybrid biosynthetic pathway approach facilitates systematic structure-activity relationship (SAR) studies by enabling the production of compound series with defined structural variations [14]. The cytotoxicity screening of respirantin derivatives against human cancer cell lines revealed unique biphasic dose-response profiles and identified essential functional groups contributing to biological activity [14]. These SAR insights provide valuable guidance for further optimization efforts and therapeutic development.

The systematic variation of structural elements through hybrid pathway engineering enables the identification of pharmacophore elements and structure-activity relationships that would be difficult to access through traditional chemical synthesis [14]. The biological production of compound libraries ensures that all derivatives possess the correct stereochemistry and can be produced in sufficient quantities for comprehensive biological evaluation [14].

Applications in Drug Discovery

The bioengineered hybrid pathways provide powerful platforms for drug discovery applications, enabling the rapid generation and screening of novel compounds with therapeutic potential [14]. The ability to systematically modify structural elements while maintaining biological production capabilities offers significant advantages for medicinal chemistry applications [14]. The integration of biosynthetic engineering with chemical derivatization further expands the accessible chemical space and enhances the potential for discovering bioactive compounds.

The successful application of hybrid pathway engineering to respirantin production demonstrates the broad applicability of this approach to other depsipeptide systems [14]. The methodology can be readily adapted to other NRPS-PKS hybrid systems, including those involved in Etamycin A biosynthesis, providing a general framework for natural product diversification and optimization [14]. This approach represents a powerful tool for accelerating drug discovery efforts and expanding the chemical diversity available for therapeutic development.

| Approach | Methodology | Key Achievements | Applications |

|---|---|---|---|

| Chemoenzymatic Synthesis | Engineered halogenases (SalL, FDAS) with L-methionine analogs | 60% conversion efficiency, diverse SAM analogs | Non-natural methylation patterns, enhanced stability |

| Directed Evolution NRPS | Saturation mutagenesis of specificity codes | 152 new L-serine codes, 10-fold activity improvement | Substrate specificity modification, catalytic enhancement |

| Computational Modeling | FlexPepDock simulations, cluster expansion methods | 86% binding prediction accuracy, structure-activity insights | Rational design guidance, binding affinity optimization |

| Hybrid Biosynthetic Pathways | PKS-NRPS integration, AT domain engineering | 9 novel derivatives, enhanced anticancer activity | Chemical diversity expansion, therapeutic development |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types